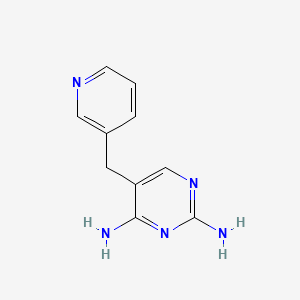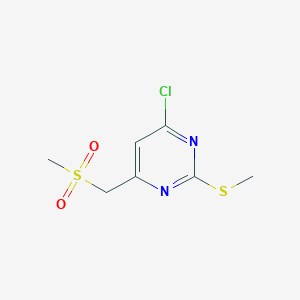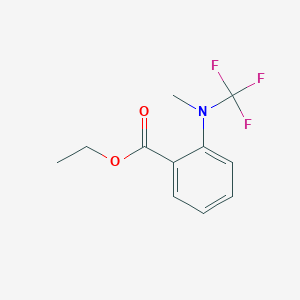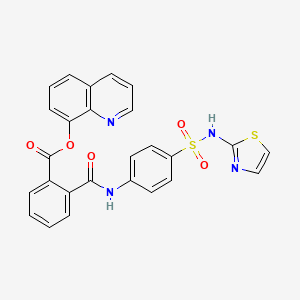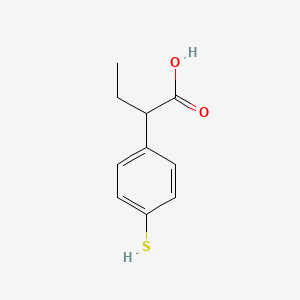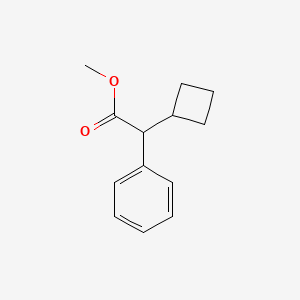
Methyl cyclobutylphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyclobutyl-2-phenylacetate is an organic compound that belongs to the class of esters It features a cyclobutyl group and a phenyl group attached to the second carbon of the acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyl-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclobutyl-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with cyclobutanone to form 2-cyclobutyl-2-phenylpropan-1-ol, which is then oxidized to the corresponding carboxylic acid. The final step involves esterification with methanol to yield methyl 2-cyclobutyl-2-phenylacetate.
Industrial Production Methods
Industrial production of methyl 2-cyclobutyl-2-phenylacetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-cyclobutyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-cyclobutyl-2-phenylacetic acid.
Reduction: 2-cyclobutyl-2-phenylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-cyclobutyl-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-cyclobutyl-2-phenylacetate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological targets. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with molecular targets.
相似化合物的比较
Methyl 2-cyclobutyl-2-phenylacetate can be compared with other esters that have similar structural features:
Methyl 2-cyclopropyl-2-phenylacetate: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Methyl 2-cyclopentyl-2-phenylacetate: The presence of a cyclopentyl group introduces additional ring strain and affects the compound’s reactivity.
Methyl 2-phenylacetate: Lacks the cycloalkyl group, making it less sterically hindered and more reactive in certain reactions.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
methyl 2-cyclobutyl-2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
InChI 键 |
RQOONMFMFWKRHG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1CCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


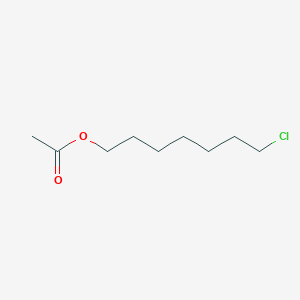
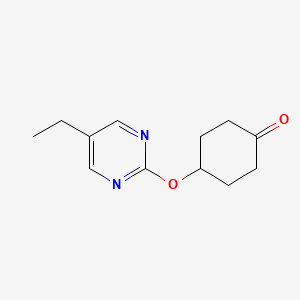

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
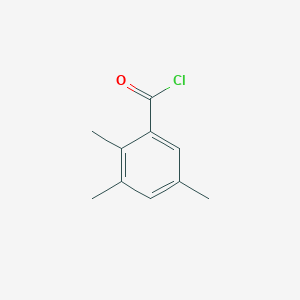
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
